4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure but different biological activity.
Uniqueness
4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-amino-1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N4O/c1-11-5-3-9-2-4(8)6(5)7(12)10-11/h4,9H,2-3,8H2,1H3,(H,10,12) |
InChI Key |
RKENLIDWGWQPEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CNC2)N)C(=O)N1 |
Origin of Product |
United States |
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